2-Thia-6-azaspiro[3.4]octane 2,2-dioxide 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide
Brand Name: Vulcanchem
CAS No.: 1823947-89-2
VCID: VC6909123
InChI: InChI=1S/C6H11NO2S/c8-10(9)4-6(5-10)1-2-7-3-6/h7H,1-5H2
SMILES: C1CNCC12CS(=O)(=O)C2
Molecular Formula: C6H11NO2S
Molecular Weight: 161.22

2-Thia-6-azaspiro[3.4]octane 2,2-dioxide

CAS No.: 1823947-89-2

Cat. No.: VC6909123

Molecular Formula: C6H11NO2S

Molecular Weight: 161.22

* For research use only. Not for human or veterinary use.

2-Thia-6-azaspiro[3.4]octane 2,2-dioxide - 1823947-89-2

Specification

CAS No. 1823947-89-2
Molecular Formula C6H11NO2S
Molecular Weight 161.22
IUPAC Name 2λ6-thia-7-azaspiro[3.4]octane 2,2-dioxide
Standard InChI InChI=1S/C6H11NO2S/c8-10(9)4-6(5-10)1-2-7-3-6/h7H,1-5H2
Standard InChI Key XPXUEUZFGJHRTK-UHFFFAOYSA-N
SMILES C1CNCC12CS(=O)(=O)C2

Introduction

Structural and Nomenclature Overview

Molecular Architecture

The compound’s core structure consists of a spiro junction connecting a cyclopropane ring and a four-membered ring containing one nitrogen and one sulfur atom. The sulfur atom is further oxidized to a sulfone group (SO2-\text{SO}_2-), contributing to the molecule’s polarity and stability . The IUPAC name, 2λ⁶-thia-7-azaspiro[3.4]octane 2,2-dioxide, reflects this arrangement .

Derivative Forms

A hydrochloride salt derivative, 2-thia-6-azaspiro[3.4]octane 2,2-dioxide hydrochloride, has been documented with a molecular weight of 197.68 g/mol . Additionally, tert-butyl-protected variants, such as tert-butyl 2-thia-6-azaspiro[3.4]octane-6-carboxylate 2,2-dioxide, demonstrate the compound’s adaptability for synthetic modifications .

Table 1: Key Structural and Nomenclature Data

PropertyValueSource
Molecular FormulaC6H11NO2S\text{C}_6\text{H}_{11}\text{NO}_2\text{S}
Molecular Weight161.22 g/mol
CAS Number1823947-89-2
Hydrochloride Salt FormulaC6H12ClNO2S\text{C}_6\text{H}_{12}\text{ClNO}_2\text{S}
Hydrochloride Molecular Weight197.68 g/mol

Synthetic Methodologies

Annulation Strategies

While direct synthesis routes for 2-thia-6-azaspiro[3.4]octane 2,2-dioxide remain sparsely documented, analogous spirocyclic compounds provide methodological insights. For instance, 2-azaspiro[3.4]octane—a nitrogen-only analog—has been synthesized via three distinct annulation strategies :

  • Cyclopentane Ring Annulation: Involves cyclization of a preformed cyclopentane intermediate.

  • Four-Membered Ring Annulation: Utilizes [2+2] cycloadditions or ring-expansion reactions.

  • Tandem Oxidation-Ring Closure: Combines oxidation of thioethers to sulfones with subsequent cyclization.

These methods emphasize the use of readily available starting materials and minimal chromatographic purification . Adapting these approaches to incorporate sulfur would likely involve thiol-ene click chemistry or sulfonation of intermediate thioethers.

Table 2: Hypothetical Synthetic Routes

ApproachKey StepsChallenges
Thioether OxidationCyclization → SulfonationOver-oxidation risks
[2+2] CycloadditionDiradical intermediatesRegioselectivity control
Tandem Annulation-OxidationOne-pot synthesisYield optimization

Physicochemical Properties

Spectroscopic Characterization

  • NMR: The 1H^1\text{H}-NMR spectrum would exhibit distinct signals for the spirocyclic protons (δ 1.5–3.0 ppm) and sulfone-related deshielding effects.

  • IR: Strong absorption bands near 1150 cm1^{-1} and 1300 cm1^{-1} correspond to asymmetric and symmetric S=O stretching .

Industrial and Materials Science Applications

Pharmaceutical Building Blocks

The compound’s rigid spiro architecture makes it a valuable scaffold for designing kinase inhibitors or G protein-coupled receptor (GPCR) modulators. Its structural analogy to 2-azaspiro[3.4]octane—a precursor in antipsychotic drug synthesis —further supports this application.

Polymer Chemistry

Spirocyclic sulfones could serve as crosslinking agents in high-performance polymers, leveraging their thermal stability and resistance to oxidative degradation.

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparisons

CompoundKey FeaturesBiological Relevance
2-Azaspiro[3.4]octaneNitrogen-only spirocycleCNS drug intermediates
6-Boc-2-thia-6-aza-spiro[3.3]heptaneSmaller ring size (heptane)Altered metabolic stability
Tert-butyl derivatives Enhanced lipophilicityProdrug potential

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies for higher yields and stereocontrol.

  • Biological Profiling: Conduct high-throughput screening against cancer, microbial, and neurological targets.

  • Materials Innovation: Explore applications in sulfone-based electrolytes for lithium-ion batteries.

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